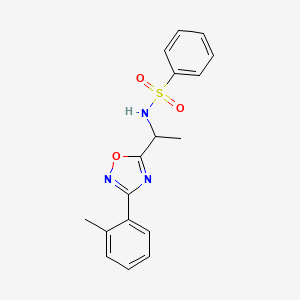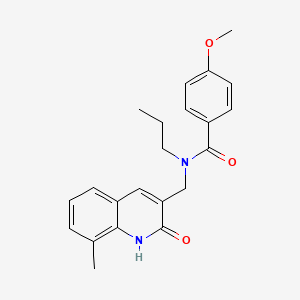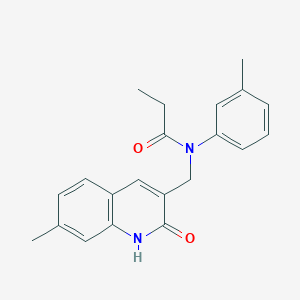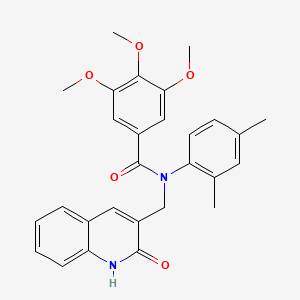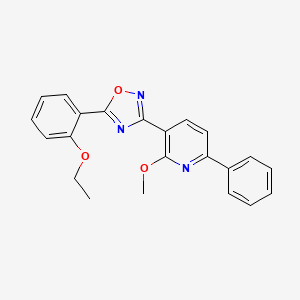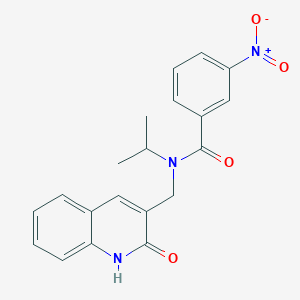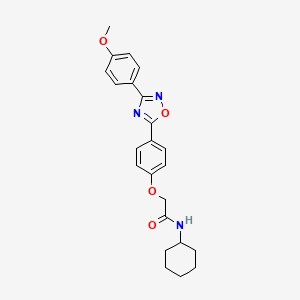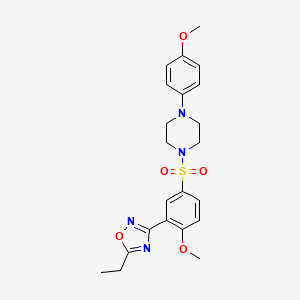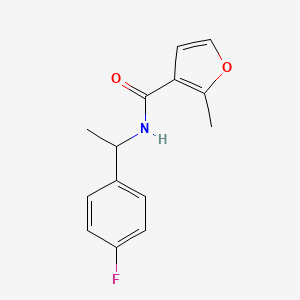
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, also known as FENFURO, is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FENFURO is a natural, non-toxic, and safe molecule that has been shown to possess significant antioxidant and anti-inflammatory properties.
Wirkmechanismus
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. This compound has also been shown to have a protective effect on the liver, kidney, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments. It is a natural, non-toxic, and safe molecule that can be easily synthesized. This compound also possesses significant therapeutic potential, which makes it an attractive candidate for further research. However, the synthesis process of this compound is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for the treatment of diabetes, cancer, and Alzheimer's disease. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses significant antioxidant and anti-inflammatory properties and has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. This compound has several advantages as a molecule for lab experiments, but further research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on this compound, which makes it an attractive candidate for further investigation.
Synthesemethoden
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is synthesized from betulinic acid, which is extracted from the bark of the white birch tree. The betulinic acid is then converted into 2,3-oxidosqualene, which is further converted into this compound through a series of chemical reactions. The synthesis process of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. This compound has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(11-3-5-12(15)6-4-11)16-14(17)13-7-8-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYZPPOKMNTXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

